SKLB-23bb -

SKLB-23bb

Catalog Number: EVT-283441
CAS Number:
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SKLB-23bb is a synthetically derived, orally bioavailable, small molecule that acts as a histone deacetylase 6 (HDAC6) inhibitor and a microtubule destabilizing agent (MDA). [, , , ] It belongs to the class of hydroxamic acid-based compounds. [, ] In scientific research, SKLB-23bb serves as a valuable tool for studying the roles of HDAC6 and microtubule dynamics in various biological processes, particularly in the context of cancer and other diseases. [, , , ]

Synthesis Analysis

The synthesis of SKLB-23bb is a multi-step process involving the use of quinazoline as a starting material. [] The detailed synthetic route and specific conditions are described in the scientific literature. [, ]

Molecular Structure Analysis

SKLB-23bb contains a quinazoline moiety linked to a hydroxamic acid group via a specific linker. [, , ] The exact structural details, including bond lengths and angles, can be found in the publications detailing its discovery and development. [, ]

Mechanism of Action
  • HDAC6 Inhibition: SKLB-23bb selectively inhibits HDAC6, preventing the removal of acetyl groups from histone and non-histone proteins. [, , , ] This leads to increased acetylation of target proteins such as α-tubulin, influencing cellular processes like microtubule stability and function. [, , ]
  • Microtubule Destabilization: SKLB-23bb binds to β-tubulin at the colchicine-binding site, interfering with microtubule polymerization dynamics. [, ] This disruption of microtubules impacts crucial cellular functions like cell division, intracellular transport, and cell morphology. [, ]
Physical and Chemical Properties Analysis

SKLB-23bb is characterized as an orally bioavailable small molecule. [, , , ] Specific details regarding its physical and chemical properties, such as solubility, melting point, and logP, can be found in the scientific literature where its synthesis and characterization are described. [, ]

Applications
  • Anticancer Activity: SKLB-23bb exhibits potent anti-tumor activity against various cancer cell lines, including those derived from solid and hematologic tumors. [, , ] It shows efficacy in preclinical models of colorectal cancer, acute myeloid leukemia, B-cell lymphoma, breast cancer, and ovarian cancer. [, , ] Its dual-targeting mechanism, affecting both HDAC6 and microtubules, contributes to its broad-spectrum anticancer activity. [, ]
  • Overcoming Drug Resistance: Notably, SKLB-23bb demonstrates efficacy against multidrug-resistant cancer cells. [] This highlights its potential in addressing the challenge of drug resistance in cancer treatment.
  • Acute Kidney Injury: Research indicates that SKLB-23bb protects against acute kidney injury induced by rhabdomyolysis and cisplatin. [, ] It exerts these protective effects by regulating endoplasmic reticulum stress and apoptosis in renal tubular epithelial cells. [, ]
Future Directions
  • Clinical Development: Given its potent antitumor activity and favorable preclinical profile, further development of SKLB-23bb as a potential therapeutic agent for cancer is warranted. [, , ]
  • Combination Therapies: Investigating the synergistic effects of SKLB-23bb in combination with other anticancer agents holds promise for enhancing treatment efficacy. []

ACY-1215 (Ricolinostat)

  • Compound Description: ACY-1215 is a selective inhibitor of histone deacetylase 6 (HDAC6) that has advanced to Phase II clinical trials. It has demonstrated antitumor activity in various preclinical models. [, ]

SKLB-0335

  • Compound Description: SKLB-0335 is a paralog-selective, covalent inhibitor of the histone methyltransferase EZH2. It specifically targets the Cys663 residue within EZH2's S-adenosylmethionine (SAM) binding pocket, leading to potent inhibition of H3K27 trimethylation. []

Compound 12b

  • Compound Description: Compound 12b is a potent microtubule destabilizing agent (MDA) that belongs to a series of hydroxamic acid-based compounds. It exhibits potent antitumor activity in multidrug-resistant cell lines and patient-derived xenograft models, including triple-negative breast cancer and osimertinib-resistant non-small-cell lung cancer. []
  • Relevance: Compound 12b was derived by modifying the linker length of SKLB-23bb. Although structurally related to SKLB-23bb, an HDAC6 inhibitor, compound 12b lost its HDAC inhibitory activity while gaining potent microtubule-destabilizing properties. This highlights how structural modifications can significantly alter the pharmacological profile of a compound. []

SKLB-0322

  • Compound Description: Similar to SKLB-0335, SKLB-0322 is a covalent EZH2 inhibitor. It exhibits greater potency compared to its reversible analog, SKLB-0322’, and demonstrates antitumor effects against ovarian cancer cell lines. [, ]

Compound 23bb

  • Compound Description: Compound 23bb is a highly selective HDAC6 inhibitor with demonstrated renoprotective effects in preclinical models of acute kidney injury. It exhibits good safety profiles and effectively attenuates kidney dysfunction and damage induced by both rhabdomyolysis and cisplatin. [, ]
  • Relevance: This appears to be an alternate designation for SKLB-23bb, likely due to different naming conventions used in earlier publications or within the research group. The compound description and biological activities align with those reported for SKLB-23bb. [, ]

Properties

Product Name

SKLB-23bb

IUPAC Name

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26)

InChI Key

FWXZZFONXWYSEF-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO

Solubility

Soluble in DMSO

Synonyms

SKLB-23bb

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.